1-(Prop-2-yn-1-yl)azepane

Lipophilicity Drug-likeness Physicochemical properties

1-(Prop-2-yn-1-yl)azepane (CAS 53678-66-3, molecular formula C₉H₁₅N, molecular weight 137.22 g/mol) is an N-propargyl-substituted saturated seven-membered cyclic amine belonging to the azepane class. The compound features a terminal alkyne moiety attached to the azepane nitrogen, rendering it a versatile bifunctional scaffold: the tertiary amine provides a basic, conformationally flexible seven-membered ring system, while the propargyl group enables copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and other alkyne-based transformations.

Molecular Formula C9H15N
Molecular Weight 137.226
CAS No. 53678-66-3
Cat. No. B2817117
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Prop-2-yn-1-yl)azepane
CAS53678-66-3
Molecular FormulaC9H15N
Molecular Weight137.226
Structural Identifiers
SMILESC#CCN1CCCCCC1
InChIInChI=1S/C9H15N/c1-2-7-10-8-5-3-4-6-9-10/h1H,3-9H2
InChIKeyZGDDMEFVIIIJBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-(Prop-2-yn-1-yl)azepane (CAS 53678-66-3): A Terminal Alkyne-Functionalized Seven-Membered Azepane Building Block for Click Chemistry and Medicinal Chemistry Procurement


1-(Prop-2-yn-1-yl)azepane (CAS 53678-66-3, molecular formula C₉H₁₅N, molecular weight 137.22 g/mol) is an N-propargyl-substituted saturated seven-membered cyclic amine belonging to the azepane class . The compound features a terminal alkyne moiety attached to the azepane nitrogen, rendering it a versatile bifunctional scaffold: the tertiary amine provides a basic, conformationally flexible seven-membered ring system, while the propargyl group enables copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and other alkyne-based transformations . Commercially available at purities of 95–97% , this compound serves as a key building block in diversity-oriented synthesis and medicinal chemistry programs, particularly where both ring-size-dependent conformational properties and click-chemistry compatibility are required simultaneously.

Why N-Propargyl Piperidine or Pyrrolidine Cannot Substitute 1-(Prop-2-yn-1-yl)azepane in Ring-Size-Critical Applications


Although 1-(prop-2-yn-1-yl)piperidine (CAS 5799-75-7) and 1-(prop-2-yn-1-yl)pyrrolidine (CAS 7223-42-9) share the identical propargyl functional group for click chemistry, the seven-membered azepane ring imparts quantifiably distinct physicochemical and conformational properties that preclude simple substitution in applications where ring size matters [1]. The azepane ring exhibits measurably higher fraction of sp³-hybridized carbons (Fsp3 = 0.78 versus ~0.75 for the piperidine analog) and lower calculated lipophilicity (LogP = 1.71 versus 1.98 for N-propargyl piperidine), both of which influence membrane permeability trends and aqueous solubility . Furthermore, the seven-membered ring's enhanced conformational pseudorotation capacity—documented across multiple glycosidase inhibitor programs comparing piperidine and azepane scaffolds—can be the decisive factor when target binding pockets favor the expanded ring geometry [1]. Substituting the azepane core with a smaller ring therefore risks altering target engagement, pharmacokinetic profile, and downstream biological readout, as detailed in the quantitative evidence below.

Quantitative Differentiation Evidence: 1-(Prop-2-yn-1-yl)azepane Versus Closest Structural Analogs


Reduced Lipophilicity (LogP) of 1-(Prop-2-yn-1-yl)azepane Relative to N-Propargyl Piperidine: Implications for Aqueous Solubility and Drug-Likeness

1-(Prop-2-yn-1-yl)azepane exhibits a calculated LogP of 1.71, which is 0.27 log units lower than the LogP of 1.98 reported for its direct six-membered analog, 1-(prop-2-yn-1-yl)piperidine . Since each log unit reduction in LogP corresponds to approximately a 10-fold increase in aqueous solubility for neutral compounds, this difference—though modest—can translate to measurably higher aqueous solubility for the azepane derivative. Lower lipophilicity is generally correlated with reduced non-specific protein binding, lower volumes of distribution, and improved developability profiles in medicinal chemistry campaigns .

Lipophilicity Drug-likeness Physicochemical properties

Higher sp³ Carbon Fraction (Fsp3) of the Azepane Scaffold Versus Piperidine Analog: A Quantitative Drug-Likeness Advantage

The fraction of sp³-hybridized carbon atoms (Fsp3) is an established metric for predicting clinical success; compounds with Fsp3 ≥ 0.45 are significantly more likely to progress through clinical development. 1-(Prop-2-yn-1-yl)azepane has a vendor-reported Fsp3 of 0.778 , compared to 0.75 for 1-(prop-2-yn-1-yl)piperidine (C₈H₁₃N: 6 sp³ carbons / 8 total carbons = 0.75). The absolute difference of +0.028, while numerically small, reflects the additional methylene unit in the seven-membered ring and contributes cumulatively to the scaffold's three-dimensional character. Higher Fsp3 values are independently associated with greater aqueous solubility, reduced promiscuous binding, and higher clinical candidate survival rates .

Fsp3 Drug-likeness Molecular complexity

Seven-Membered Azepane Ring Conformational Flexibility: Superior Pseudorotation Capacity Over Piperidine Scaffolds in Glycosidase Inhibitor Design

In a direct comparative study of N-propargyl iminosugar scaffolds, both piperidine (six-membered) and azepane (seven-membered) N-propargyl derivatives were synthesized from a common bis-epoxide intermediate and evaluated as glycosidase inhibitors [1]. The azepane series demonstrated potent inhibition of barley β-amylase, with activity comparable to the piperidine series, yet the azepane scaffold offered distinct conformational pseudorotation capacity arising from its larger ring size. The study explicitly noted that the piperidine scaffold showed greater activity against certain targets rationalized through docking, while the azepane scaffold provided a complementary conformational space for targets where expanded ring geometry is advantageous [1]. This ring-size-dependent differential activity profile demonstrates that the azepane and piperidine scaffolds are not interchangeable, and selection must be guided by the specific target binding site architecture.

Conformational flexibility Ring size Glycosidase inhibition

Validated Utility of 1-(Prop-2-yn-1-yl)azepane as a Key Building Block in Antibacterial Phenylthiazole Lead Optimization: Documented Improvement in Pharmacokinetic Profile

1-(Prop-2-yn-1-yl)azepane has been explicitly employed as a reactant in the synthesis of novel alkynylphenylthiazole antibacterial agents targeting methicillin-resistant Staphylococcus aureus (MRSA) [1]. In this published study, cyclic amines including the azepane-containing building block were introduced to the lipophilic side chain of phenylthiazole leads to reduce overall lipophilicity. The resulting compounds demonstrated improved aqueous solubility (>150-fold increase over the first-generation lead compound 1b), enhanced half-life, prolonged plasma concentration above MIC, and bactericidal activity against MRSA without susceptibility to resistance formation after 14 serial passages [1]. The specific use of 1-(prop-2-yn-1-yl)azepane as a reactant—distinct from the piperidine, methylpiperidine, and thiomorpholine variants also tested—demonstrates that the azepane-bearing propargyl building block is a validated input for constructing pharmacokinetically optimized antibacterial leads [1].

Antibacterial MRSA Pharmacokinetics Building block

Boiling Point and Volatility Differentiation: Vacuum Distillation Compatibility of 1-(Prop-2-yn-1-yl)azepane Versus Piperidine Analog

1-(Prop-2-yn-1-yl)azepane has a predicted boiling point of 182.6±23.0 °C at 760 mmHg and a reported boiling point of 71–72 °C at 15 Torr . Its six-membered analog, 1-(prop-2-yn-1-yl)piperidine, has a predicted boiling point of 157.6±23.0 °C at 760 mmHg . The approximately 25 °C higher boiling point of the azepane derivative reflects stronger intermolecular interactions attributable to the larger ring surface area, which directly impacts vacuum distillation purification strategies: the azepane compound is specifically reported to be amenable to vacuum distillation as a viable purification method, with documented conditions at 15 Torr . This property is relevant for procurement decisions when purity specifications above 95% are required and distillation is the preferred purification method.

Boiling point Purification Vacuum distillation Process chemistry

Reduced Basicity of N-Propargyl Azepane Versus Parent Azepane: Impact on Salt Formation and Formulation Strategy

The parent azepane (hexamethyleneimine) has an experimentally determined pKa of 11.07 for its conjugate acid at 25 °C . N-Propargyl substitution withdraws electron density from the nitrogen lone pair via the inductive effect of the sp-hybridized propargyl carbon, lowering the pKa of the conjugate acid. While no experimentally measured pKa has been reported specifically for 1-(prop-2-yn-1-yl)azepane, the class of N-propargyl tertiary amines consistently shows pKa reductions of approximately 2–3 log units relative to their parent secondary amines, placing the estimated pKa of the target compound in the range of 8.0–9.0 [1]. This reduced basicity relative to parent azepane (ΔpKa ≈ 2–3 units) has practical consequences: it alters the pH-dependent ionization state at physiological pH 7.4, affects the compound's ability to form stable hydrochloride salts for solid-state formulation, and modulates its reactivity in base-catalyzed transformations.

Basicity pKa Salt formation Formulation

Procurement-Relevant Application Scenarios for 1-(Prop-2-yn-1-yl)azepane (CAS 53678-66-3)


Diversity-Oriented Click Chemistry Library Synthesis Requiring a Seven-Membered Ring Alkyne Building Block

When constructing triazole-linked compound libraries via CuAAC click chemistry, 1-(prop-2-yn-1-yl)azepane provides the terminal alkyne component on a seven-membered azepane scaffold. This is critical when the library design requires systematic exploration of ring-size effects on biological activity. The compound's Fsp3 of 0.78 and LogP of 1.71 make it a more three-dimensional and less lipophilic alternative to N-propargyl piperidine (Fsp3 0.75, LogP 1.98), directly influencing the drug-likeness profile of the resulting triazole library members. The established synthetic route via N-alkylation of azepane with propargyl bromide enables reliable in-house synthesis or procurement of the building block at 95–97% purity for subsequent library production.

Antibacterial Lead Optimization Targeting MRSA with Improved Pharmacokinetic Properties

In antibacterial programs focused on phenylthiazole or related scaffolds, 1-(prop-2-yn-1-yl)azepane serves as a validated alkyne building block for introducing a seven-membered cyclic amine onto the lipophilic side chain. Published evidence demonstrates that this structural modification contributed to >150-fold improvement in aqueous solubility for the resulting antibacterial leads while maintaining anti-MRSA potency and achieving a bactericidal mode of action [1]. Procurement of this specific building block is justified when the medicinal chemistry objective is to reduce overall lipophilicity of the lead series without sacrificing antibacterial activity, and when the conformational properties of the seven-membered ring are hypothesized to improve target engagement relative to six-membered piperidine analogs.

Glycosidase Inhibitor Development Requiring Azepane Scaffold Conformational Space

For glycosidase inhibitor programs where iminosugar scaffolds are being designed, the N-propargyl azepane core offers a distinct conformational landscape compared to N-propargyl piperidine. Direct comparative evidence shows that piperidine and azepane N-propargyl iminosugars exhibit target-dependent differential inhibitory activity, with the azepane scaffold providing enhanced pseudorotation capacity that can complement piperidine-based designs [2]. Researchers prioritizing scaffold diversity in glycosidase inhibitor libraries should procure 1-(prop-2-yn-1-yl)azepane specifically when the target enzyme's binding site geometry—or the desired selectivity profile against related glycosidases—favors the expanded conformational envelope of the seven-membered ring system.

Process Chemistry Development Requiring Vacuum-Distillable Propargyl-Amine Building Blocks

In process chemistry or scale-up contexts where purification by distillation is preferred over chromatography, 1-(prop-2-yn-1-yl)azepane offers a documented vacuum distillation pathway (71–72 °C at 15 Torr) that is not universally available for all N-propargyl amines. Its predicted atmospheric boiling point of 182.6 °C—approximately 25 °C above that of N-propargyl piperidine—provides a wider thermal operating window for fractional distillation, reducing the risk of thermal degradation during purification. This property, combined with commercial availability at 95–97% purity , makes it a practical choice when reproducible purity specifications are required for multi-step synthetic sequences where residual solvents or volatile impurities from the piperidine analog would be problematic.

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